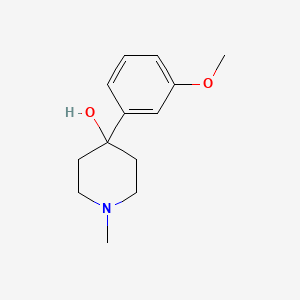4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine
CAS No.:
Cat. No.: VC13409029
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H19NO2 |
|---|---|
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | 4-(3-methoxyphenyl)-1-methylpiperidin-4-ol |
| Standard InChI | InChI=1S/C13H19NO2/c1-14-8-6-13(15,7-9-14)11-4-3-5-12(10-11)16-2/h3-5,10,15H,6-9H2,1-2H3 |
| Standard InChI Key | LBZLINTVNISAPP-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)(C2=CC(=CC=C2)OC)O |
| Canonical SMILES | CN1CCC(CC1)(C2=CC(=CC=C2)OC)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine features a six-membered piperidine ring with three distinct substituents:
-
A hydroxyl (-OH) group at the 4-position, contributing to hydrogen-bonding potential.
-
A 3-methoxyphenyl group at the 4-position, introducing aromaticity and steric bulk.
-
A methyl (-CH) group at the 1-position, influencing ring conformation and lipophilicity .
The methoxy group (-OCH) on the phenyl ring enhances electron-donating effects, which may modulate interactions with biological targets such as neurotransmitter receptors or kinases .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 221.3 g/mol | |
| Melting Point | 112–113°C | |
| CAS Registry Number | 73224-20-1 |
The compound’s moderate melting point suggests crystalline stability, while its molecular weight and polar functional groups indicate potential solubility in polar organic solvents.
Synthesis and Analytical Methods
Analytical Characterization
Techniques for verifying structure and purity include:
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular ion peak at m/z 221.3 .
-
Nuclear Magnetic Resonance (NMR): and NMR would resolve signals for the methoxy group (~3.8 ppm), aromatic protons (6.5–7.2 ppm), and piperidine ring protons .
-
X-ray Crystallography: Single-crystal studies could elucidate the equatorial orientation of the 4-(3-methoxyphenyl) group, as observed in structurally related piperidine antagonists .
Pharmacological Significance
Kinase Inhibition Applications
4-Hydroxy-1-methylpiperidine derivatives serve as scaffolds for kinase inhibitors targeting CaMKII, VEGFR, and FGFR . The 3-methoxyphenyl group in the target compound could improve binding to hydrophobic kinase pockets, making it a candidate for antitumor agent development.
Applications in Medicinal Chemistry
Antitumor Agents
The rigid piperidine core and aromatic substituent align with pharmacophores found in novobiocin-derived antitumor compounds . Modifications at the 4-position could optimize interactions with heat shock protein 90 (Hsp90), a cancer therapy target.
Enzyme Inhibition
Methyl-substituted piperidines inhibit phosphoinositide-3-kinase (PI3K) and protein lysine methyltransferase G9a . Introducing the 3-methoxyphenyl group may enhance selectivity for these enzymes, potentially reducing off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume